Cas no 73322-75-5 (5-methylidene-L-norleucine)

5-Methylidene-L-norleucine is a non-proteinogenic amino acid analog that serves as a valuable tool in biochemical and pharmacological research. Its unique structure, featuring a methylidene group at the δ-position, allows it to act as a potent inhibitor of enzymes involved in amino acid metabolism, particularly those targeting lysine biosynthesis. This compound is widely utilized in studies of enzyme mechanisms, metabolic pathways, and antimicrobial agent development due to its ability to mimic natural substrates while resisting enzymatic degradation. Its stability and selective reactivity make it a preferred choice for investigating amino acid-dependent processes in both prokaryotic and eukaryotic systems.
5-methylidene-L-norleucine structure
5-methylidene-L-norleucine structure
Product Name:5-methylidene-L-norleucine
CAS No:73322-75-5
MF:C7H13NO2
MW:143.183622121811
CID:1765350
PubChem ID:153443
Update Time:2025-05-23

5-methylidene-L-norleucine Chemical and Physical Properties

Names and Identifiers

    • 5-methylidene-L-norleucine
    • (2S)-2-amino-5-methylhex-5-enoic acid
    • 5-Hexenoic acid, 2-amino-5-methyl-, (S)-
    • AKOS006360640
    • 2-Amino-5-methyl-5-hexencarbonsaeure
    • CHEBI:210805
    • AMHA
    • DTXSID20223557
    • 73322-75-5
    • L-2-Amino-5-methyl-5-hexenoic acid
    • F80551
    • 5,6-Dehydrohomoleucine
    • 2-Amino-5-methyl-5-hexenoic acid
    • EN300-1300664
    • SCHEMBL26668823
    • (S)-2-Amino-5-methylhex-5-enoic acid
    • Inchi: 1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1
    • InChI Key: OYGZAERTQAIZGU-LURJTMIESA-N
    • SMILES: OC([C@H](CCC(=C)C)N)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 63.3Ų

5-methylidene-L-norleucine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1300664-0.05g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
0.05g
$1091.0 2023-06-06
Enamine
EN300-1300664-0.1g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
0.1g
$1144.0 2023-06-06
Enamine
EN300-1300664-0.25g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
0.25g
$1196.0 2023-06-06
Enamine
EN300-1300664-0.5g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
0.5g
$1247.0 2023-06-06
Enamine
EN300-1300664-1.0g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
1g
$1299.0 2023-06-06
Enamine
EN300-1300664-2.5g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
2.5g
$2548.0 2023-06-06
Enamine
EN300-1300664-5.0g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
5g
$3770.0 2023-06-06
Enamine
EN300-1300664-10.0g
(2S)-2-amino-5-methylhex-5-enoic acid
73322-75-5
10g
$5590.0 2023-06-06
1PlusChem
1P00ICUN-250mg
5-Hexenoic acid, 2-amino-5-methyl-, (S)-
73322-75-5 97%
250mg
$249.00 2023-12-16
1PlusChem
1P00ICUN-500mg
5-Hexenoic acid, 2-amino-5-methyl-, (S)-
73322-75-5 97%
500mg
$363.00 2023-12-16

Additional information on 5-methylidene-L-norleucine

5-Methylidene-L-Norleucine: A Comprehensive Overview

The compound with CAS No. 73322-75-5, commonly referred to as 5-methylidene-L-norleucine, is a unique amino acid derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and nutrition. This compound is a structural analog of L-norleucine, with a methylidene group attached at the fifth position of the carbon chain. Its molecular structure endows it with distinctive chemical properties, making it a valuable molecule for both research and practical applications.

5-Methylidene-L-norleucine has been extensively studied for its role in protein synthesis and its potential as a building block in peptide engineering. Recent studies have highlighted its ability to modulate protein folding and stability, which has implications for the development of novel therapeutic agents. Researchers have also explored its use in the synthesis of bioactive peptides, where its unique side chain contributes to enhanced bioavailability and efficacy.

One of the most promising applications of 5-methylidene-L-norleucine lies in its potential as a nutraceutical. Preclinical studies have demonstrated that this compound may play a role in improving muscle protein synthesis, making it a candidate for sports nutrition products. Additionally, its ability to influence cellular signaling pathways has led to investigations into its potential as an anti-inflammatory and antioxidant agent.

The synthesis of 5-methylidene-L-norleucine involves advanced organic chemistry techniques, including stereo-selective synthesis and post-translational modifications. These methods ensure the production of high-purity compounds, which are essential for both research and commercial applications. Recent advancements in asymmetric catalysis have further streamlined the synthesis process, making it more efficient and cost-effective.

In terms of biological activity, 5-methylidene-L-norleucine has been shown to interact with various cellular receptors and enzymes. For instance, studies have revealed its ability to modulate the activity of proteasomes, which are critical for protein degradation and cellular homeostasis. This property has opened new avenues for exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Moreover, 5-methylidene-L-norleucine has been investigated for its potential in drug delivery systems. Its amphipathic nature allows it to form self-assembled structures, such as micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their delivery efficiency. This application is particularly relevant in the development of targeted therapies for cancer and other chronic diseases.

From an analytical standpoint, the characterization of 5-methylidene-L-norleucine relies on advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with regulatory standards for pharmaceutical and nutraceutical products.

In conclusion, 5-methylidene-L-norleucine (CAS No. 73322-75-5) is a versatile compound with a wide range of applications in biotechnology, medicine, and nutrition. Its unique chemical properties and biological activity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its functionality, this compound is poised to play an increasingly important role in advancing scientific discovery and improving human health.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited